Lenalidomide-CO-C1-OH
Description
Lenalidomide-CO-C1-OH is a structural derivative of lenalidomide, an immunomodulatory drug with the chemical name 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (CAS: 191732-72-6; molecular formula: C₁₃H₁₃N₃O₃; molecular weight: 259.26) . The parent compound, lenalidomide, is a thalidomide analog used clinically for hematological malignancies, leveraging its ability to modulate cereblon E3 ligase activity .
This compound incorporates a carbonyl (CO) linker and a hydroxymethyl (C1-OH) group, which are critical for its role as a degrader building block in targeted protein degradation (TPD) strategies like PROTACs (Proteolysis-Targeting Chimeras). This modification allows conjugation to target protein ligands, enabling the recruitment of E3 ligases to induce ubiquitination and subsequent proteasomal degradation of disease-causing proteins .
Properties
Molecular Formula |
C15H15N3O5 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22) |
InChI Key |
UPWMUQWEFLDIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .
Industrial Production Methods
Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: The nitro precursor of Lenalidomide is reduced to form the active compound.
Substitution: Halogenation and other substitution reactions can modify the structure of Lenalidomide to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, hydrogen gas.
Substituting agents: Halogens like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .
Scientific Research Applications
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Widely used in the treatment of hematologic malignancies, such as multiple myeloma and myelodysplastic syndromes
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, and modulates cytokine production.
Antiangiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the cereblon E3 ubiquitin ligase complex.
Comparison with Similar Compounds
Key Differences :
- Linker Flexibility : this compound features a short, rigid carbon chain, optimizing steric compatibility in tight protein binding pockets. In contrast, PEG-containing derivatives (e.g., Lenalidomide-CO-PEG1-OH) improve solubility and flexibility, enhancing proteasome engagement .
- Functional Groups : The hydroxyl group in this compound supports direct conjugation via esterification, while azide (N₃) or carboxyl (COOH) groups in analogues enable click chemistry or amide bond formation, respectively .
Pharmacological and Stability Profiles
- Derivatives with PEG linkers (e.g., Lenalidomide-CO-PEG1-OH) may exhibit prolonged half-life due to reduced renal clearance .
- Stability: Lenalidomide is sensitive to hydrolysis and photodegradation, requiring storage at -20°C . Its derivatives show variable stability; for example, anhydrous formulations (e.g., Lenalidomide Form I) enhance shelf-life by minimizing moisture-induced degradation . Impurities such as 4-amino-2-(1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)isoindolin-1-one (CAS: NA) are monitored during synthesis to ensure quality .
Research Findings and Challenges
- Efficacy: In vitro studies show PROTACs using lenalidomide derivatives achieve DC50 (degradation concentration) values in the nanomolar range, surpassing traditional inhibitors .
- Toxicity : Lenalidomide derivatives retain low acute toxicity (oral TDLO in humans: 9 mL/kg/4W ), but linker hydrophobicity may influence off-target effects .
- Synthesis Challenges: Impurity control during linker conjugation (e.g., 2-(4-amino-1-oxoisoindolin-2-yl)glutaric acid diamide, CAS: 2197414-55-2 ) requires rigorous chromatography validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
